

commercial availability of (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol

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Compound of Interest

Compound Name: (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol

Cat. No.: B1300068

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Technical Guidance: (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the commercial availability and synthesis of the specific biphenyl methanol isomer, **(4'-Methyl-[1,1'-biphenyl]-3-yl)methanol**. Extensive searches for this compound under its chemical name and potential CAS numbers have not yielded any commercial suppliers. This indicates that **(4'-Methyl-[1,1'-biphenyl]-3-yl)methanol** is not a readily available stock chemical.

However, for research and development purposes, this molecule can be synthesized in the laboratory. This guide provides a detailed, plausible synthetic route based on the well-established Suzuki coupling reaction, a common and effective method for constructing biphenyl frameworks. The proposed synthesis is analogous to methods reported for similar isomers.

Commercial Availability

As of the date of this guide, **(4'-Methyl-[1,1'-biphenyl]-3-yl)methanol** is not commercially available from major chemical suppliers. Searches for this specific isomer have been

exhausted without identifying a source for direct purchase. Researchers requiring this compound will need to undertake its chemical synthesis.

Proposed Synthesis Route: Suzuki Coupling

A reliable method for the synthesis of **(4'-Methyl-[1,1'-biphenyl]-3-yl)methanol** is the palladium-catalyzed Suzuki coupling reaction. This approach involves the reaction of an aryl halide with an arylboronic acid. For the target molecule, the key disconnection is between the two phenyl rings. A logical approach is the coupling of (4-methylphenyl)boronic acid with a 3-bromo or 3-iodobenzyl alcohol derivative.

The proposed two-step synthesis is as follows:

- Protection of the alcohol group: The hydroxyl group of the starting benzyl alcohol is protected to prevent unwanted side reactions during the Suzuki coupling. A common protecting group for alcohols is the tert-butyldimethylsilyl (TBDMS) group.
- Suzuki Coupling: The protected bromobenzyl ether is then coupled with (4-methylphenyl)boronic acid in the presence of a palladium catalyst and a base.
- Deprotection: The protecting group is removed to yield the final product, **(4'-Methyl-[1,1'-biphenyl]-3-yl)methanol**.

Table 1: Key Reactants and Reagents for Proposed Synthesis

Compound Name	Molecular Formula	Molar Mass (g/mol)	Role
(3-Bromophenyl)methanol	C ₇ H ₇ BrO	187.03	Starting Material
tert-Butyldimethylsilyl chloride	C ₆ H ₁₅ ClSi	150.72	Protecting Agent
Imidazole	C ₃ H ₄ N ₂	68.08	Base (Protection)
(4-Methylphenyl)boronic acid	C ₇ H ₉ BO ₂	135.96	Coupling Partner
Tetrakis(triphenylphosphine)palladium(0)	C ₇₂ H ₆₀ P ₄ Pd	1155.56	Catalyst
Sodium Carbonate	Na ₂ CO ₃	105.99	Base (Coupling)
Tetra-n-butylammonium fluoride	C ₁₆ H ₃₆ FN	261.46	Deprotecting Agent

Detailed Experimental Protocol

The following is a generalized experimental protocol for the proposed synthesis. Researchers should adapt and optimize the conditions based on their laboratory setup and analytical monitoring.

Step 1: Protection of (3-Bromophenyl)methanol

- To a solution of (3-bromophenyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.5 eq).
- Cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of tert-butyldimethylsilyl chloride (1.1 eq) in anhydrous DCM.

- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with DCM.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain 1-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)benzene.

Step 2: Suzuki Coupling

- In a reaction vessel, combine 1-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)benzene (1.0 eq), (4-methylphenyl)boronic acid (1.2 eq), and sodium carbonate (2.0 eq).
- Add a solvent mixture, such as toluene and water (e.g., 4:1 v/v).
- Degas the mixture by bubbling with an inert gas for 15-20 minutes.
- Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq).
- Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours.
- Monitor the reaction progress by TLC or GC-MS.
- After completion, cool the reaction to room temperature, and dilute with ethyl acetate.
- Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- The crude product can be taken to the next step without further purification or purified by column chromatography if necessary.

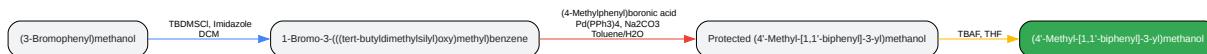
Step 3: Deprotection

- Dissolve the crude product from the previous step in tetrahydrofuran (THF).

- Add a solution of tetra-n-butylammonium fluoride (TBAF) (1.1 eq, typically 1M in THF) at room temperature.
- Stir the reaction for 1-2 hours and monitor by TLC.
- Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the final product, **(4'-Methyl-[1,1'-biphenyl]-3-yl)methanol**, by flash column chromatography on silica gel.

Visualizing the Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway for **(4'-Methyl-[1,1'-biphenyl]-3-yl)methanol**.



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